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Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
properties of Dapagliflozin Impurity A. It is important to note that the designation
"Dapagliflozin Impurity A" can refer to at least two distinct chemical entities: a bromo-impurity,
often cited in pharmacopeias (USP and EP), and a peroxide impurity. This guide addresses
both compounds, clearly differentiating between them to avoid ambiguity. All quantitative data is
presented in structured tables, and detailed experimental protocols for key physicochemical
determinations are provided.

Chemical Identity and Properties
Dapagliflozin Bromo Impurity

This impurity, also known as Dapagliflozin USP Related Compound A or 4-Deschloro-4-bromo
Dapagliflozin, is a process-related impurity that can arise during the synthesis of Dapagliflozin.
[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of Dapagliflozin Bromo Impurity
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Property Value Source
(2S,3R,4R,5S,6R)-2-[4-bromo-
3-[(4-
IUPAC Name ethoxyphenyl)methyl]phenyl]-6  [2]
-(hydroxymethyl)oxane-3,4,5-
triol
CAS Number 1807632-95-6 [2]
Molecular Formula C21H25BrOs [2][3]
Molecular Weight 453.32 g/mol [2]
Melting Point 63-79°C [2]
60-65°C [4][5][6]
Boiling Point 623.1 £ 55.0 °C (Predicted) [2][4]
B Soluble in Chloroform
Solubility ) ) [2][4]
(Slightly), DMSO (Slightly)
pKa 13.23 + 0.70 (Predicted) [4]
Appearance White to Off-white Solid [2]

Dapagliflozin Peroxide Impurity

This impurity is understood to be a degradation product, potentially forming under specific

storage or stress conditions. It is also referred to as Dapagliflozin hydroperoxide impurity.[7][8]

[9]

Table 2: Physicochemical Properties of Dapagliflozin Peroxide Impurity
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Property Value Source

(2S,3R,4R,5S,6R)-2-[4-chloro-
3-[(4-ethoxyphenyl)-

IUPAC Name hydroperoxymethyl]phenyl]-6- [8]
(hydroxymethyl)oxane-3,4,5-
triol
CAS Number 2452300-94-4 [8]
Molecular Formula C21H25ClOs [8]
Molecular Weight 440.87 g/mol [7]
Melting Point Not available
Boiling Point Not available

N Soluble in Acetonitrile,
Solubility [71[10]
Methanol, DMSO

pKa Not available

Appearance Solid [10]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties for these
specific impurities are not readily available in the public domain. However, standardized
methodologies outlined by pharmacopeias and international guidelines are applicable.

Melting Point Determination (Based on USP <741>)

The melting range of a substance is a key indicator of its purity.
Methodology:

e Apparatus: A suitable melting range apparatus consists of a heated block and a capillary
tube holder with a viewing lens and thermometer, or an automated instrument with digital
temperature display.
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o Sample Preparation: The solid impurity is finely powdered and packed into a capillary tube to
a height of 2-4 mm.

e Procedure:
o The capillary tube is placed in the heating block of the apparatus.

o The temperature is raised at a controlled rate, typically 1-2°C per minute, when
approaching the expected melting point.

o The melting range is recorded from the temperature at which the substance first begins to
melt (the first appearance of liquid) to the temperature at which it is completely liquid.

Solubility Determination (Based on OECD Guideline 105)

The shake-flask method is a common procedure for determining water solubility.
Methodology:

o Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, and an
analytical method for quantifying the dissolved substance (e.g., HPLC-UV).

e Procedure:

[e]

An excess amount of the solid impurity is added to a flask containing a known volume of
purified water (or other solvent).

o The flask is sealed and agitated in the constant temperature bath (e.g., 25°C) until
equilibrium is reached (typically 24-48 hours).

o The solution is then filtered to remove undissolved solid.

o The concentration of the impurity in the clear filtrate is determined using a validated
analytical method. The solubility is expressed in g/L or mg/mL.

pKa Determination (Based on OECD Guideline 112)
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Potentiometric titration is a widely used method for determining the dissociation constant (pKa)
of a substance.

Methodology:

o Apparatus: A temperature-controlled titration vessel, a calibrated pH meter with a high-
precision electrode, a micro-burette, and a stirrer.

e Procedure:

o A known amount of the impurity is dissolved in a suitable solvent (e.g., water, or a co-
solvent system if solubility is low).

o The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH).

o The pH of the solution is measured after each addition of the titrant.

o The pKa is calculated from the titration curve, typically corresponding to the pH at which
the substance is 50% ionized.

Logical Relationships and Formation Pathways

The presence of impurities in a drug substance is generally linked to the manufacturing
process or degradation over time. The following diagrams illustrate the logical flow of impurity
characterization and the likely origins of the two "Dapagliflozin Impurity A" variants.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12369943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Drug Substance Synthesis & Storage

[ Dapagliflozin Synthesis ] ( Storage & Stability Testing ]

4 )

Iranvrity Analysis

Impurity Detection <
(e.g., HPLC, UPLC)
Impurity Isolation
(e.g., Preparative HPLC)

:

( Structure Elucidation \

k (e.g., MS, NMR) )

- J

Physicochemical Characterization

pKa
(OECD 112)

y

Other Properties
(e.g., LogP, Crystal Form)

Click to download full resolution via product page

Figure 1. General workflow for the characterization of pharmaceutical impurities.
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Figure 2. Logical relationship of Dapagliflozin impurity formation.

Conclusion

The accurate identification and characterization of impurities are critical for ensuring the quality,
safety, and efficacy of pharmaceutical products. This guide clarifies the ambiguity surrounding
"Dapagliflozin Impurity A" by presenting data for two distinct, known impurities. While some
physicochemical data is available from commercial suppliers, further experimental
determination according to standardized protocols is necessary for a complete impurity profile.
The provided workflows and formation pathways offer a logical framework for researchers and
drug development professionals working with Dapagliflozin and its related substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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